Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
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Description
Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It has great potential in scientific research and its unique structure offers opportunities for exploring diverse applications, such as drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular structure of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The empirical formula is C12H17N3O2 .Scientific Research Applications
Hypoglycemic Agents
- Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds related to Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate, have been synthesized and shown to act as glucokinase activators, demonstrating significant efficacy in decreasing glucose levels after oral glucose loading in mice (Huihui Song et al., 2011).
Anticancer Agents
- Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and its derivatives have been synthesized and evaluated as potential anticancer agents. Some of these compounds have shown strong anticancer activity relative to doxorubicin (A. Rehman et al., 2018).
Chemical Synthesis
- Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and related compounds have been synthesized, demonstrating the versatility of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate in chemical synthesis (E. Paronikyan et al., 2016).
Antimicrobial Activity
- Derivatives of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate have been shown to possess antimicrobial activity, indicating their potential use in the development of new antimicrobial agents (H. El‐Sayed et al., 2008).
Biological Properties
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, has been shown to possess good antibacterial and antifungal activities, suggesting the potential of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate in biological applications (S. Shafi et al., 2021).
Mycobacterium tuberculosis Inhibitors
- Thiazole-aminopiperidine hybrid analogues of Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors (V. U. Jeankumar et al., 2013).
5-HT1A Agonists
- Aminopyrimidine derivatives, closely related to Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate, have been identified as novel 5-HT(1A) agonists with moderate potency and metabolic stability (A. Dounay et al., 2009).
properties
IUPAC Name |
ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-12(17)11-5-8-16(9-6-11)13-14-7-4-10(2)15-13/h4,7,11H,3,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQTVFIZCAZCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716865 |
Source
|
Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |
CAS RN |
1273680-69-5 |
Source
|
Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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